Nebramine

Vue d'ensemble

Description

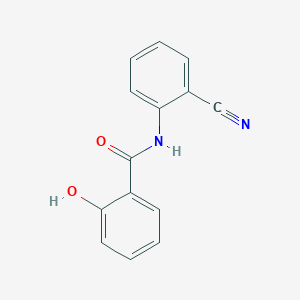

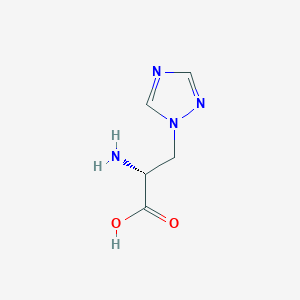

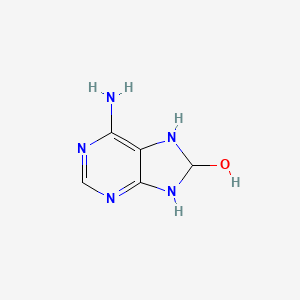

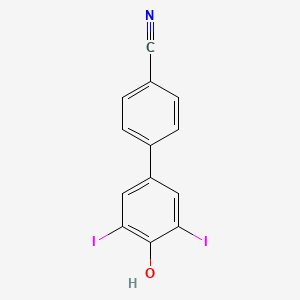

Nebramine, also known as 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl)-D-streptamine, is a compound with the molecular formula C12H26N4O5 . It is a member of the Tobramycin family .

Synthesis Analysis

The synthesis of this compound has been explored in several studies. For instance, a study reported the development of a this compound-cyclam conjugate, which was found to potentiate β-lactam antibiotics against P. aeruginosa . Another study developed trimeric tobramycin and this compound-based outer membrane permeabilizers presented on a central 1,3,5-triazine framework .

Molecular Structure Analysis

This compound has a molecular weight of 306.36 . The molecule contains a total of 48 bonds, including 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 4 primary amines (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 540.1±50.0 °C at 760 mmHg, and a flash point of 280.5±30.1 °C . It has 9 H bond acceptors, 11 H bond donors, 3 freely rotating bonds, and a polar surface area of 183 Ų .

Applications De Recherche Scientifique

Antibiotic Development

Nebramine, as part of the aminoglycoside antibiotics, has been utilized in developing novel antibiotics. A study by Liang et al. (2005) synthesized a series of bivalent aminoglycoside antibiotics using this compound pharmacophores. These compounds showed significant in vitro activity against various bacterial strains, including drug-resistant strains of Pseudomonas aeruginosa. One of the notable compounds, OPT-11, demonstrated an ED(50) of ≤5mg/kg in a Staphylococcus aureus mouse protection model, indicating its potential as a potent antibiotic agent (Liang et al., 2005).

Antimicrobial Cationic Amphiphiles

Berkov-Zrihen et al. (2015) reported on the development of cationic amphiphiles derived from this compound. These amphiphiles interfere with bacterial membranes and show marked antimicrobial activity. One of the this compound derivatives demonstrated effectiveness against various bacterial strains and was significantly more potent than other clinically used antibiotics, suggesting its potential in novel antimicrobial therapies (Berkov-Zrihen et al., 2015).

Antifungal Applications

Benhamou et al. (2016) explored the use of imidazole-decorated cationic amphiphiles derived from this compound for antifungal applications. Their research found potent antifungal activity against Candida glabrata and Candida albicans, with low toxicity to mammalian cells. This suggests the potential of this compound-based compounds in developing safer and more effective antifungal drugs (Benhamou et al., 2016).

Mécanisme D'action

Target of Action

Nebramine, also known as 3’-Deoxyneamine, is a complex compound with a molecular formula of C12H26N4O5 The primary targets of this compound are not explicitly mentioned in the available resources

Biochemical Pathways

This compound is involved in the biosynthesis of Neomycin, Kanamycin, and Gentamicin . These are aminoglycoside antibiotics that inhibit protein synthesis in bacteria, leading to their death.

Pharmacokinetics

Its solubility in water is slightly sonicated , which might influence its bioavailability. Further pharmacokinetic studies are needed to understand these properties better.

Result of Action

It is known to be a degradation product of the antibiotic Tobramycin , suggesting it might have similar antibacterial properties.

Safety and Hazards

Orientations Futures

The development of Nebramine-based hybrids is a promising approach to resuscitate the activity of partner antibiotics against multidrug-resistant Gram-negative bacteria . The use of this compound as an adjuvant for treating infections caused by P. aeruginosa strains that utilize multiple mechanisms of resistance is also being explored .

Propriétés

IUPAC Name |

(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWLTQZEVUXXSR-RROBTUQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34051-04-2 | |

| Record name | Nebramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034051042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)

![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)